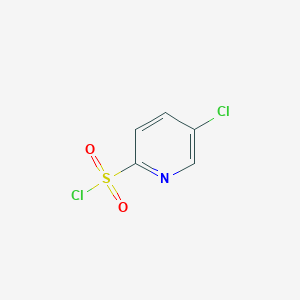

5-Chloropyridine-2-sulfonyl chloride

Übersicht

Beschreibung

5-Chloropyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3Cl2NO2S and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

5-Chloropyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfonyl group is a good leaving group, making the compound susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The result is the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .

Action Environment

Like other sulfonyl chlorides, it is likely to be sensitive to moisture and should therefore be stored under dry conditions .

Biologische Aktivität

5-Chloropyridine-2-sulfonyl chloride (C₅H₃Cl₂NO₂S) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound can be synthesized through the chlorination of pyridine-2-sulfonic acid using phosphorus pentachloride, which introduces the chlorine atom at the 5-position of the pyridine ring .

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, revealing promising activity against Staphylococcus aureus and Streptococcus pneumoniae . The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Streptococcus pneumoniae | 16 μg/mL |

Antiprotozoal Activity

In addition to antibacterial effects, this compound has shown potential antiprotozoal activity. A recent study highlighted its efficacy against Plasmodium falciparum , the causative agent of malaria. The compound demonstrated an IC₅₀ value of 4.98 μM, indicating strong inhibitory activity .

The biological activity of this compound is largely attributed to its ability to interact with biological targets through electrophilic substitution reactions. The sulfonyl chloride group can form covalent bonds with nucleophiles in proteins, potentially leading to enzyme inhibition or modification of cellular pathways.

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of various pyridine derivatives, including this compound, against SARS-CoV-2. Although specific data on this compound was limited, related compounds demonstrated significant inhibition of viral replication .

- Anticancer Potential : In a separate investigation into the cytotoxic effects of pyridine derivatives on cancer cell lines, compounds similar to this compound exhibited selective cytotoxicity against several types of cancer cells while sparing normal cells .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Key Intermediate in Drug Development

5-Chloropyridine-2-sulfonyl chloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly valuable in the development of drugs aimed at treating bacterial infections and cancer. The compound's unique structure facilitates the creation of novel drug candidates that can exhibit enhanced efficacy and reduced side effects.

Case Study: Antibacterial Agents

A notable study demonstrated the synthesis of a new class of antibacterial agents using this compound as a starting material. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance.

Agrochemical Production

Formulation of Herbicides and Fungicides

In agriculture, this compound contributes to the formulation of various agrochemicals, including herbicides and fungicides. Its application enhances crop protection and yield, making it essential for agricultural professionals.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Effectiveness |

|---|---|---|

| Herbicide | Glyphosate derivatives | Broad-spectrum control |

| Fungicide | Triazole-based compounds | Effective against fungi |

Development of Specialty Chemicals

Dyes and Pigments Production

The compound is also utilized in creating specialty chemicals, particularly in the dye and pigment industries. Its ability to impart vibrant colors and stability makes it a preferred choice for manufacturers seeking high-quality colorants.

Case Study: Color Stability in Dyes

Research has shown that dyes synthesized using this compound exhibit superior lightfastness compared to traditional dyes. This property is crucial for applications where color retention is essential.

Material Science Research

Modification of Surface Properties

In material science, this compound is employed to modify surface properties of polymers and coatings. This modification can enhance adhesion, hydrophobicity, or other desirable characteristics in advanced materials.

Data Table: Material Properties Modification

| Material Type | Modification Goal | Outcome |

|---|---|---|

| Polymers | Increased hydrophobicity | Improved water repellency |

| Coatings | Enhanced adhesion | Better durability |

Analytical Chemistry

Reagent in Analytical Methods

This compound serves as a reagent in various analytical chemistry techniques, aiding in the detection and quantification of different substances. Its use supports quality control processes across multiple industries.

Case Study: Quality Control in Pharmaceuticals

In a quality control setting, this compound was used to develop a method for quantifying active pharmaceutical ingredients (APIs) in formulations. The method demonstrated high sensitivity and specificity, ensuring compliance with regulatory standards.

Eigenschaften

IUPAC Name |

5-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHYQPBAPHPVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659342 | |

| Record name | 5-Chloropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-08-7 | |

| Record name | 5-Chloropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.